A Guide to the Spectroscopic Characterization of tert-Butyl 8-oxooctylcarbamate
A Guide to the Spectroscopic Characterization of tert-Butyl 8-oxooctylcarbamate
Introduction
In the landscape of modern drug discovery and development, bifunctional molecules that serve as linkers or synthons are of paramount importance. Tert-Butyl 8-oxooctylcarbamate (C₁₃H₂₅NO₃, Mol. Wt.: 243.34 g/mol ) is one such molecule, featuring a terminal aldehyde and a Boc-protected amine.[1] This structure provides orthogonal reactivity, making it a valuable building block for conjugating molecules, synthesizing complex libraries, or developing targeted therapeutic agents.
A thorough understanding of a molecule's structural and electronic properties is the bedrock of its application. This guide provides an in-depth analysis of the expected spectroscopic data for tert-Butyl 8-oxooctylcarbamate, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.
Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in tert-Butyl 8-oxooctylcarbamate are systematically labeled as shown in the diagram below. These labels will be used consistently throughout this guide to correlate spectral features with specific atoms within the molecule.
Caption: Labeled structure of tert-Butyl 8-oxooctylcarbamate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of tert-Butyl 8-oxooctylcarbamate in a standard deuterated solvent like CDCl₃ would exhibit several key signals.
Predicted ¹H NMR Data and Interpretation
The causality behind the predicted chemical shifts lies in the concept of electronic shielding and deshielding.[2] Protons near electronegative atoms (like oxygen and nitrogen) or unsaturated groups (like carbonyls) are deshielded and appear at higher chemical shifts (downfield).[2] Protons in simple alkyl chains are more shielded and appear at lower chemical shifts (upfield).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H1 | 9.76 | Triplet (t) | 1H | The aldehydic proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield shift. It is coupled to the two protons on C2, appearing as a triplet. |
| H-N | ~4.5 - 5.0 | Broad Singlet (br s) | 1H | The carbamate N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent-dependent.[3] |
| H8 | 3.10 | Quartet (q) | 2H | These protons are adjacent to the electronegative nitrogen atom of the carbamate, causing a downfield shift. They are coupled to the N-H proton and the two protons on C7. |
| H2 | 2.42 | Triplet of Triplets (tt) | 2H | These protons are alpha to the aldehyde carbonyl group, which deshields them. They are coupled to the aldehydic proton (H1) and the two protons on C3. |
| H3, H7 | 1.62 - 1.50 | Multiplet (m) | 4H | These methylene protons are in the alkyl chain and are influenced by their proximity to the functional groups at either end. |
| H4, H5, H6 | 1.40 - 1.25 | Multiplet (m) | 6H | These methylene protons are in the middle of the long alkyl chain and are expected to have overlapping signals in a relatively shielded region. |
| H11, H12, H13 | 1.44 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a strong singlet.[4] This is a characteristic signal for a Boc-protecting group.[5] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data and Interpretation
The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon and the electronegativity of attached atoms.[6] Carbonyl carbons are significantly deshielded and appear far downfield. Carbons attached to oxygen or nitrogen also appear at higher chemical shifts compared to simple alkane carbons.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | 202.7 | The aldehydic carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.[6] |
| C9 | 156.1 | The carbamate carbonyl carbon is also deshielded, appearing in the typical range for this functional group.[7][8] |
| C10 | 79.1 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift. |
| C2 | 43.9 | This carbon is alpha to the aldehyde carbonyl, resulting in a deshielded signal compared to other methylene carbons. |
| C8 | 40.7 | This carbon is attached to the nitrogen of the carbamate, leading to a downfield shift. |
| C7 | 29.9 | A standard alkyl chain methylene carbon. |
| C3 | 29.1 | A standard alkyl chain methylene carbon. |
| C5, C6 | 26.5 - 26.8 | These central methylene carbons in the long alkyl chain are in a very similar electronic environment and may have overlapping signals. |
| C11, C12, C13 | 28.4 | The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in the aliphatic region.[9] |
| C4 | 22.0 | A standard alkyl chain methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data and Interpretation
The key to interpreting an IR spectrum is to identify characteristic absorption bands for specific bonds.[10] For tert-Butyl 8-oxooctylcarbamate, the most diagnostic peaks will be from the N-H bond and the two distinct C=O bonds.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Appearance | Significance |
| N-H Stretch | Carbamate | ~3340 | Strong, moderately broad | This peak is characteristic of the N-H bond in a secondary amide or carbamate. Broadening can occur due to hydrogen bonding.[11] |
| C-H Stretch (sp³) | Alkyl & t-Butyl | 2930, 2855 | Strong, sharp | These absorptions are present in almost all organic molecules and correspond to the stretching of C-H bonds on sp³ hybridized carbons. |
| C-H Stretch | Aldehyde | ~2720 | Medium, sharp | A characteristic, though sometimes weak, peak for the C-H bond of an aldehyde group. Often appears as a pair of bands (Fermi resonance). |
| C=O Stretch | Aldehyde | ~1725 | Strong, sharp | This is a very strong and sharp absorption characteristic of a saturated aliphatic aldehyde carbonyl group. |
| C=O Stretch | Carbamate | ~1690 | Strong, sharp | The carbamate carbonyl typically absorbs at a slightly lower wavenumber than an aldehyde due to resonance with the nitrogen atom.[12] |
| N-H Bend | Carbamate | ~1520 | Medium | This "Amide II" band is another characteristic absorption for secondary amides and carbamates. |
| C-O Stretch | Carbamate | ~1170 | Strong | This strong absorption corresponds to the C-O single bond stretching within the carbamate ester group. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a "soft" ionization technique like Electrospray Ionization (ESI) is often used, which typically generates a protonated molecular ion [M+H]⁺, followed by fragmentation analysis (MS/MS).
Predicted Mass Spectrum Data and Fragmentation
The molecular weight of tert-Butyl 8-oxooctylcarbamate is 243.34. In positive ion ESI-MS, the primary ion observed would be the protonated molecule at m/z 244.35. The fragmentation of Boc-protected amines is well-characterized and provides a reliable method for structural confirmation.[13]
| m/z Value (Predicted) | Ion Formula | Loss | Interpretation |
| 244.35 | [C₁₃H₂₆NO₃]⁺ | - | Protonated molecular ion [M+H]⁺ |
| 188.18 | [C₉H₂₂NO]⁺ | C₄H₈ (56 Da) | Loss of isobutylene from the tert-butyl group. This is a highly characteristic fragmentation pathway for Boc-protected compounds.[14] |
| 144.14 | [C₈H₁₈N]⁺ | C₅H₈O₂ (100 Da) | Loss of the entire Boc protecting group (isobutylene + CO₂) via a concerted or stepwise mechanism. This is another major and diagnostic fragmentation.[13] |
| 57.07 | [C₄H₉]⁺ | C₉H₁₇NO₃ (186 Da) | Formation of the stable tert-butyl cation. This fragment is often observed as a prominent peak in the lower m/z region. |
The predicted fragmentation pathway provides a self-validating system for identification. The sequential loss of 56 Da and then 44 Da (CO₂) from the [M+H]⁺ ion is a hallmark of the Boc group.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic profile of tert-Butyl 8-oxooctylcarbamate is defined by a unique combination of signals derived from its constituent parts: the tert-butoxycarbonyl (Boc) protecting group, the C8 alkyl chain, and the terminal aldehyde. The characteristic ¹H NMR singlet of the t-butyl group, the downfield aldehydic proton signal, the two distinct C=O stretches in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry (losses of 56 and 100 Da) together provide an unambiguous analytical fingerprint. This guide serves as a comprehensive reference for the identification and characterization of this versatile bifunctional molecule, ensuring its confident application in research and development.
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